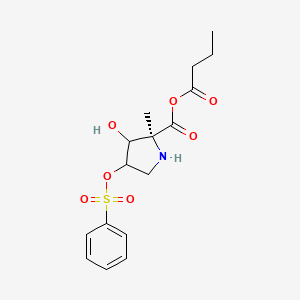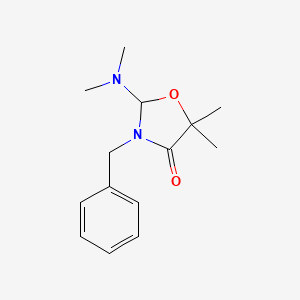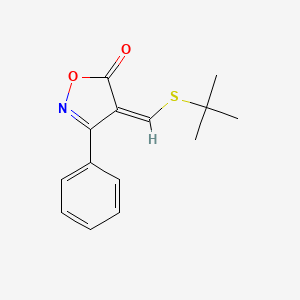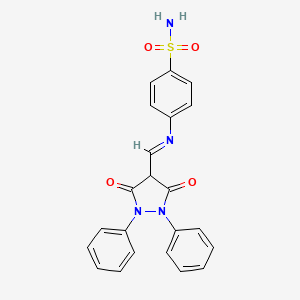
4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolidinone core with phenyl groups and a benzenesulfonamide moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide typically involves the condensation of 3,5-dioxo-1,2-diphenylpyrazolidine with benzenesulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .
Wissenschaftliche Forschungsanwendungen
4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[[4-[[(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)methylene]amino]phenyl]sulfonyl]-: This compound shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide: Another closely related compound with slight variations in its chemical structure.
Uniqueness
The uniqueness of 4-(((3,5-Dioxo-1,2-diphenylpyrazolidin-4-yl)methylene)amino)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
59541-36-5 |
|---|---|
Molekularformel |
C22H18N4O4S |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C22H18N4O4S/c23-31(29,30)19-13-11-16(12-14-19)24-15-20-21(27)25(17-7-3-1-4-8-17)26(22(20)28)18-9-5-2-6-10-18/h1-15,20H,(H2,23,29,30) |
InChI-Schlüssel |
MVSBFPCYOUZOTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)C=NC4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
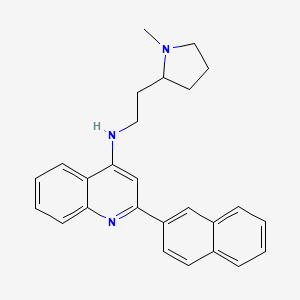
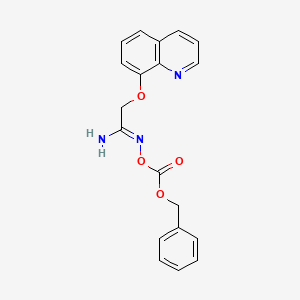
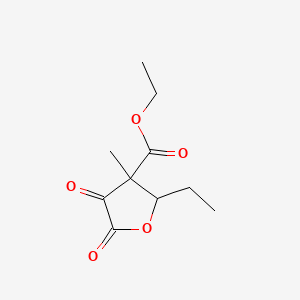
![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)
